

# dioctyl phosphate vs diethyl phosphate properties

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## Compound Focus: Dioctyl phosphate

CAS No.: 3115-39-7

Cat. No.: S585415

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## Chemical Profile of Diethyl Phosphate

Diethyl phosphate (DEP) is a small, organophosphorus compound. The table below summarizes its key characteristics based on the search results.

Property	Details
Common Name	Diethyl phosphate, Diethyl hydrogen phosphate [1]
CAS Number	598-02-7 [1]
Molecular Formula	C <sub>4</sub> H <sub>11</sub> O <sub>4</sub> P [1]
Molecular Weight	154.102 g/mol [1]
Structure	Liquid, clear colorless to light yellow-orange [1]
Density	~1.2 g/cm <sup>3</sup> [1]
Boiling Point	~200.3 °C at 760 mmHg [1]
Melting Point	~-6°C [1]

Property	Details
Primary Role/Context	Common metabolite of organophosphorus pesticides (OPs) [2] [3] [4]; Model compound for nucleic acid phosphate backbone studies [5]

## Experimental Data and Protocols for Diethyl Phosphate

Here are the key experimental findings and methodologies from the research on diethyl phosphate.

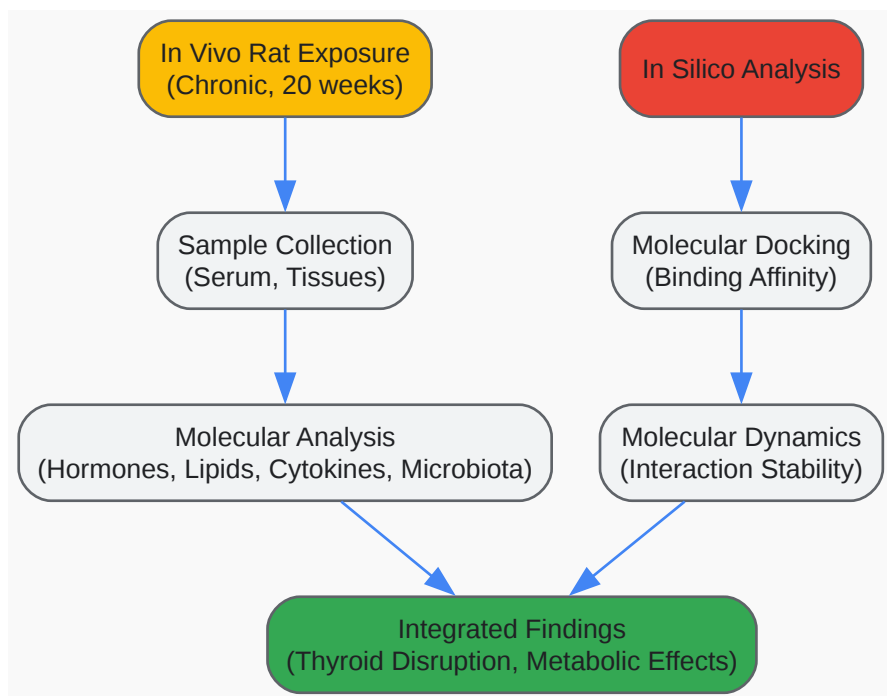
### Endocrine-Disrupting Effects (in vivo and in silico)

- **Objective:** To assess the endocrine-disrupting potential of DEP, particularly on thyroid and sex hormones [2] [3].
- **Protocol:** Adult male rats were chronically exposed to DEP at 0.08 or 0.13 mg/kg for 20 weeks. Serum levels of hormones, lipids, and inflammatory cytokines were measured. Gut microbiota were analyzed via DNA sequencing [4]. Molecular docking and dynamics simulations were used to study interactions with thyroid hormone-related proteins [2] [3].
- **Key Findings:** DEP exposure caused thyroid hormone disorders, leading to hyperthyroidism-like symptoms in rats. It also increased serum estradiol and decreased triglycerides and LDL cholesterol, but did not affect sex hormones or sperm quality [2] [3] [4].

### Gas-Phase Structure Analysis (IRMPD Spectroscopy)

- **Objective:** To determine the gas-phase structures of DEP in its deprotonated, protonated, and sodium-cationized forms to model nucleic acid backbone behavior [5].
- **Protocol:** DEP complexes were electrosprayed into a Fourier transform ion cyclotron resonance mass spectrometer (FT-ICR MS) and irradiated with a free electron laser. Resultant IR multiple photon dissociation (IRMPD) spectra were compared with theoretical spectra from B3LYP/6-31G(d,p) level calculations [5].
- **Key Findings:** Protonation and sodium cationization induce specific geometric changes in DEP, such as alterations in P–O bond lengths and O–P–O bond angles, providing insight into how metal cations interact with nucleic acid backbones [5].

The experimental workflow and proposed endocrine disruption pathway for Diethyl Phosphate can be visualized as follows:



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## Suggestions for a Comprehensive Comparison

To build a complete comparison guide, you may need to conduct a broader search. Here are some suggestions:

- **Refine Your Search:** Use specific keywords like "**dioctyl phosphate** properties," "**dioctyl phosphate** CAS," or "**dioctyl phosphate** toxicity" in specialized chemical databases.
- **Consult Specialized Databases:** Search platforms like **SciFinder**, **Reaxys**, or **PubChem** can provide detailed physical, chemical, and toxicological data for both compounds, filling the current information gap on **dioctyl phosphate**.
- **Compare by Application:** If you have a specific application in mind (e.g., drug delivery, material science), searching in that context might yield more targeted comparative data.

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## References

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